{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features two pyrazole rings, each substituted with a propan-2-yl group, connected by a methylamine linker. The presence of these functional groups and the overall molecular architecture make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution with Propan-2-yl Groups: The pyrazole rings are then alkylated with propan-2-yl halides in the presence of a base such as potassium carbonate.
Linking with Methylamine: The final step involves the reaction of the substituted pyrazole rings with formaldehyde and methylamine under reductive amination conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine linker, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the pyrazole rings or the methylamine linker, potentially forming hydrazines or amines.
Substitution: The propan-2-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Imines, amides.
Reduction: Hydrazines, amines.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings may engage in hydrogen bonding or π-π interactions with these targets, modulating their activity. The propan-2-yl groups and methylamine linker contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(propan-2-yl)-1H-pyrazole
- 1-(propan-2-yl)-1H-pyrazol-3-ylamine
- 1-(propan-2-yl)-1H-pyrazol-5-ylamine
Uniqueness
What sets {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine apart from similar compounds is the presence of two pyrazole rings connected by a methylamine linker. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(1-propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-11(2)18-8-6-13(17-18)9-15-10-14-5-7-16-19(14)12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 |
InChI Key |
DGWZOIVQLQFDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.